2-iodo-1H-indol-4-amine
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Overview
Description
2-Iodo-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 2-iodo-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the iodination of 1H-indol-4-amine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 1H-indol-4-amine and an iodoarene . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Iodo-1H-indol-4-amine undergoes various types of chemical reactions, including:
Substitution: The iodine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
Scientific Research Applications
2-Iodo-1H-indol-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-iodo-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-Iodo-1H-indol-4-amine can be compared with other indole derivatives, such as:
1H-Indol-3-amine: Known for its role in the synthesis of tryptophan and serotonin, it has significant biological activities.
2-Methyl-1H-indol-4-amine:
5-Bromo-1H-indol-3-amine: Studied for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-iodo-1H-indol-4-amine |
InChI |
InChI=1S/C8H7IN2/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,11H,10H2 |
InChI Key |
JMOPNBCGCWAEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)I)N |
Origin of Product |
United States |
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